S-1,3-Benzothiazol-2-yl 3-aminopropanethioate
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Overview
Description
S-1,3-Benzothiazol-2-yl 3-aminopropanethioate: is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, biochemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including S-1,3-Benzothiazol-2-yl 3-aminopropanethioate, can be achieved through various synthetic pathways. Common methods include:
Condensation Reactions: Condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides.
Cyclization Reactions: Cyclization of thioamide or carbon dioxide (CO2) as raw materials.
Microwave Irradiation: This method has been used to enhance reaction rates and yields.
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves large-scale condensation reactions using optimized conditions to ensure high yields and purity. The use of green chemistry principles, such as solvent-free reactions and energy-efficient methods, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Chemistry: Benzothiazole derivatives are used as intermediates in the synthesis of various organic compounds. They serve as building blocks for the development of new materials and catalysts .
Biology: In biological research, benzothiazole derivatives are studied for their antimicrobial, antifungal, and antiviral properties. They have shown potential in inhibiting the growth of various pathogens .
Medicine: Benzothiazole derivatives have been investigated for their potential as therapeutic agents. They exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects .
Industry: In the industrial sector, benzothiazole derivatives are used as vulcanization accelerators in rubber production, antioxidants, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of S-1,3-Benzothiazol-2-yl 3-aminopropanethioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzothiazole derivatives have been shown to inhibit enzymes involved in microbial growth, leading to their antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1,3-Benzothiazole: The parent compound, known for its aromatic heterocyclic structure.
2-Aminobenzothiazole: A derivative with significant biological activity, including antimicrobial and anticancer properties.
6-Ethoxy-1,3-benzothiazole-2-amine: Another derivative with potential therapeutic applications.
Uniqueness: S-1,3-Benzothiazol-2-yl 3-aminopropanethioate stands out due to its unique combination of a benzothiazole ring with an aminopropanethioate group.
Properties
CAS No. |
921222-68-6 |
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Molecular Formula |
C10H10N2OS2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
S-(1,3-benzothiazol-2-yl) 3-aminopropanethioate |
InChI |
InChI=1S/C10H10N2OS2/c11-6-5-9(13)15-10-12-7-3-1-2-4-8(7)14-10/h1-4H,5-6,11H2 |
InChI Key |
BPEOSBZMLDOJMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=O)CCN |
Origin of Product |
United States |
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